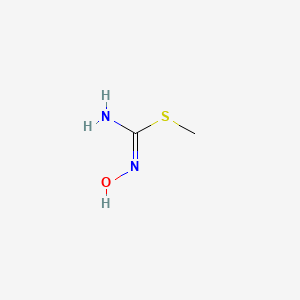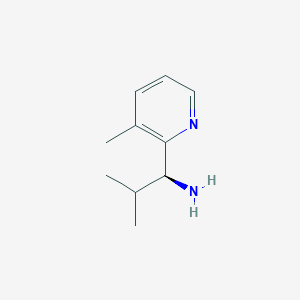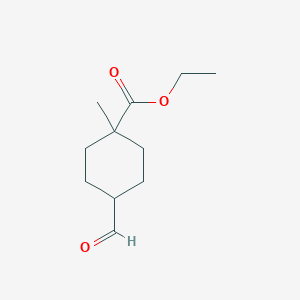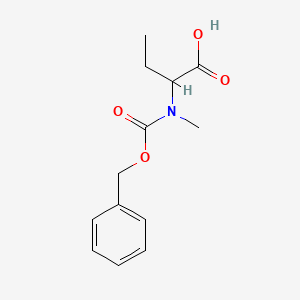
4,6-Dimethoxy-1-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxy-1-naphthaldehyde is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 4 and 6 positions and an aldehyde group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-1-naphthaldehyde typically involves the methoxylation of 1-naphthaldehyde. One common method includes the use of methanol and a strong acid catalyst to introduce methoxy groups at the desired positions. The reaction conditions often require controlled temperatures and specific reaction times to ensure the correct substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale methoxylation processes using continuous flow reactors. These methods ensure high yield and purity of the product, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxy-1-naphthaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: 4,6-Dimethoxy-1-naphthoic acid.
Reduction: 4,6-Dimethoxy-1-naphthyl alcohol.
Substitution: Various substituted naphthaldehydes depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethoxy-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-1-naphthaldehyde involves its ability to undergo various chemical transformations. The methoxy groups can participate in electron-donating interactions, while the aldehyde group can act as an electrophilic center. These properties make it a versatile compound in organic synthesis, allowing it to interact with a wide range of molecular targets and pathways.
Comparison with Similar Compounds
- 4,7-Dimethoxy-1-naphthaldehyde
- 4-Hydroxy-5,6-dimethoxy-2-naphthaldehyde
- 5,6,8-Trimethoxy-3-methyl-1-naphthol
Comparison: 4,6-Dimethoxy-1-naphthaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to its analogs. For instance, the position of the methoxy groups can influence the compound’s reactivity and the types of reactions it can undergo. This uniqueness makes it valuable in specific synthetic applications where other naphthaldehyde derivatives may not be suitable.
Properties
CAS No. |
65565-33-5 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
4,6-dimethoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-15-10-4-5-11-9(8-14)3-6-13(16-2)12(11)7-10/h3-8H,1-2H3 |
InChI Key |
OPJXETKHTVGWTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2C=C1)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




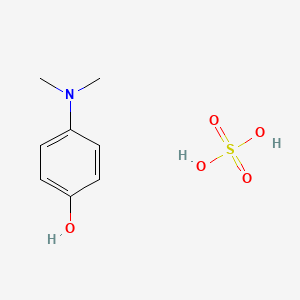

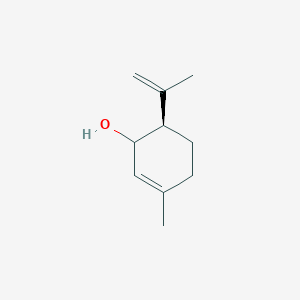

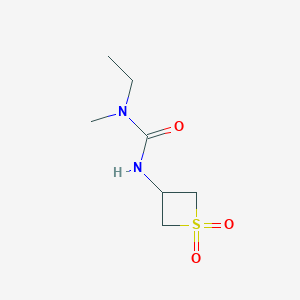

![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B13028359.png)
